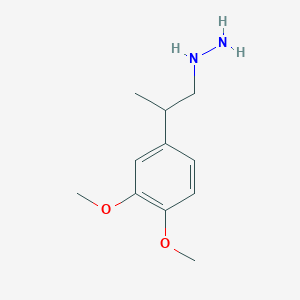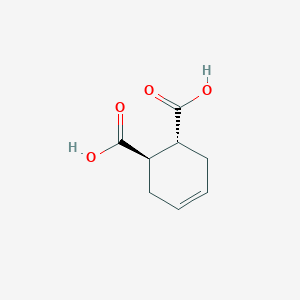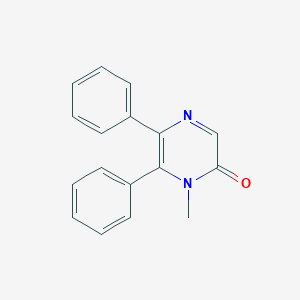
Oxaflumazine
Vue d'ensemble
Description
Oxaflumazine est un dérivé de la phénothiazine avec le nom chimique 10-[3-[4-[2-(1,3-Dioxan-2-yl)éthyl]-1-pipérazinyl]propyl]-2-(trifluorométhyl)-10H-phénothiazine. Il est connu pour ses propriétés antipsychotiques et a été utilisé dans le traitement de divers troubles psychiatriques .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de l'oxaflumazine implique plusieurs étapes, commençant par la réaction de la phénothiazine avec des groupes trifluorométhylesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de Production Industrielle : La production industrielle de l'this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés pour garantir une qualité et une efficacité constantes .
Analyse Des Réactions Chimiques
Types de Réactions : L'oxaflumazine subit diverses réactions chimiques, notamment :
Oxydation : Les réactions d'oxydation peuvent modifier le noyau de la phénothiazine, conduisant à la formation de sulfoxydes et de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe trifluorométhyle, le convertissant potentiellement en groupe méthyle.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des propriétés pharmacologiques différentes .
4. Applications de la Recherche Scientifique
L'this compound a été largement étudiée pour ses applications dans divers domaines :
Chimie : Utilisé comme composé modèle dans l'étude des dérivés de la phénothiazine et de leur réactivité.
Biologie : Investigué pour ses effets sur les systèmes de neurotransmetteurs et son potentiel en tant qu'agent neuroprotecteur.
Médecine : Principalement utilisé comme médicament antipsychotique, avec des recherches explorant son efficacité dans le traitement de la schizophrénie et d'autres troubles psychiatriques.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle qualité
5. Mécanisme d'Action
L'this compound exerce ses effets en interagissant avec les récepteurs de la dopamine dans le cerveau, en particulier le récepteur D2. Il agit comme un antagoniste, bloquant l'action de la dopamine et réduisant ainsi les symptômes psychotiques. Le composé affecte également d'autres systèmes de neurotransmetteurs, notamment la sérotonine et la norépinéphrine, contribuant à ses effets thérapeutiques globaux .
Composés Similaires :
Chlorpromazine : Un autre dérivé de la phénothiazine avec des propriétés antipsychotiques similaires.
Fluphénazine : Connu pour ses effets à action prolongée et utilisé dans le traitement des troubles psychotiques chroniques.
Thioridazine : Exhibe des effets pharmacologiques similaires mais avec un profil d'effets secondaires différent
Unicité : this compound est unique en raison de sa structure chimique spécifique, qui comprend un groupe trifluorométhyle et une partie dioxane. Ces caractéristiques structurelles contribuent à son profil pharmacologique distinct et à ses effets thérapeutiques, le différenciant des autres dérivés de la phénothiazine .
Applications De Recherche Scientifique
Oxaflumazine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in the study of phenothiazine derivatives and their reactivity.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: Primarily used as an antipsychotic drug, with research exploring its efficacy in treating schizophrenia and other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
Oxaflumazine exerts its effects by interacting with dopamine receptors in the brain, particularly the D2 receptor. It acts as an antagonist, blocking the action of dopamine and thereby reducing psychotic symptoms. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .
Comparaison Avec Des Composés Similaires
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its long-acting effects and used in the treatment of chronic psychotic disorders.
Thioridazine: Exhibits similar pharmacological effects but with a different side effect profile
Uniqueness: Oxaflumazine is unique due to its specific chemical structure, which includes a trifluoromethyl group and a dioxane moiety. These structural features contribute to its distinct pharmacological profile and therapeutic effects, differentiating it from other phenothiazine derivatives .
Propriétés
IUPAC Name |
10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F3N3O2S/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25/h1-2,5-8,19,25H,3-4,9-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCXYCOOYDMQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167829 | |
| Record name | Oxaflumazine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-21-8 | |
| Record name | 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxaflumazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaflumazine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXAFLUMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME957NZRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



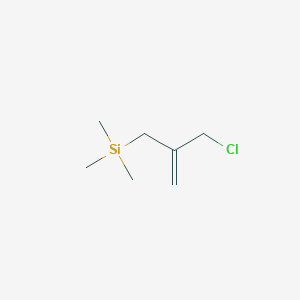
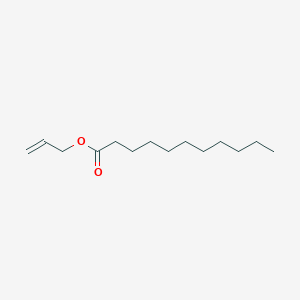
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
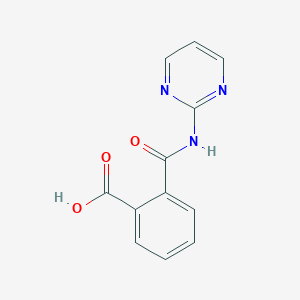
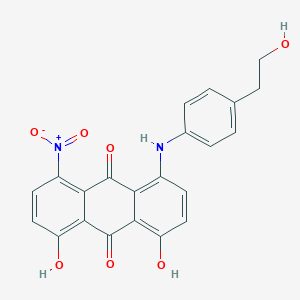
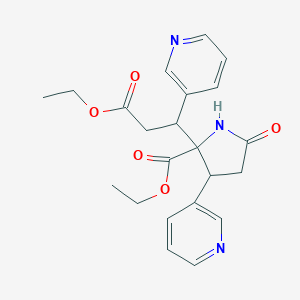
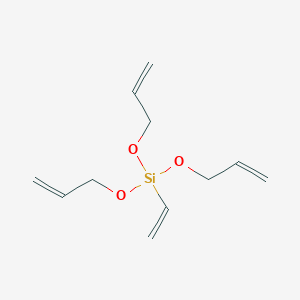
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)

